
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is a chemical compound that combines the properties of both 2,4-dinitrophenyl and triphenylphosphanium chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ph3P+ClC6H3(NO2)2→(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of (2,4-diaminophenyl)(triphenyl)phosphanium chloride.
Applications De Recherche Scientifique
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus ylides.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro and phosphonium groups on biological systems.
Mécanisme D'action
The mechanism of action of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phosphonium group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that facilitate various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Triphenylphosphine: Widely used in organic synthesis, particularly in the Wittig reaction.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.
Uniqueness
(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is unique due to the combination of nitro and phosphonium groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and inorganic chemistry.
Propriétés
Numéro CAS |
58046-07-4 |
|---|---|
Formule moléculaire |
C24H18ClN2O4P |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H18N2O4P.ClH/c27-25(28)19-16-17-24(23(18-19)26(29)30)31(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1 |
Clé InChI |
LQVCMZWMHXIDNA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


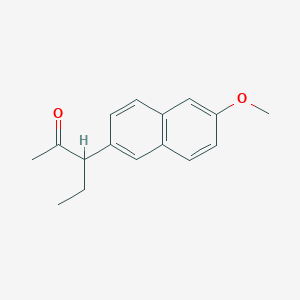

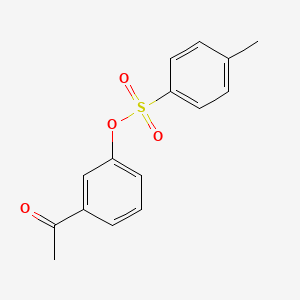

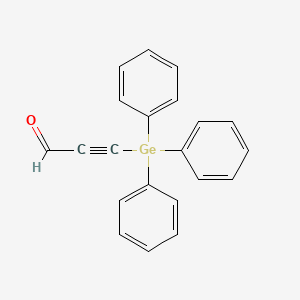
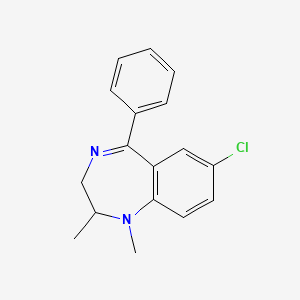
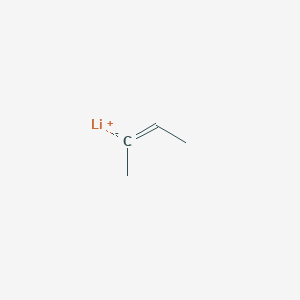
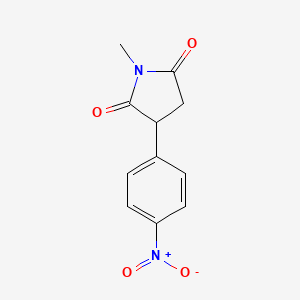

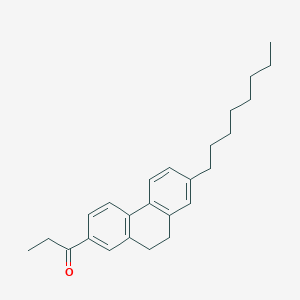
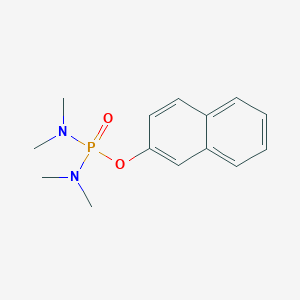
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
